molecular formula C11H12N2O B2621100 2,2-dimethyl-5-phenyl-2,3-dihydro-4H-imidazol-4-one CAS No. 91350-15-1

2,2-dimethyl-5-phenyl-2,3-dihydro-4H-imidazol-4-one

Cat. No.: B2621100
CAS No.: 91350-15-1
M. Wt: 188.23
InChI Key: AFDOVYSTWKDBKG-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-phenyl-2,3-dihydro-4H-imidazol-4-one is a partially hydrogenated imidazolone derivative featuring a phenyl group at the 5-position and two methyl substituents at the 2-position. The methyl groups likely enhance lipophilicity, influencing solubility and bioavailability.

Properties

IUPAC Name

2,2-dimethyl-4-phenyl-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-11(2)12-9(10(14)13-11)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDOVYSTWKDBKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NC(=O)C(=N1)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-5-phenyl-2,3-dihydro-4H-imidazol-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzylamine with acetone in the presence of a suitable catalyst, followed by cyclization with formic acid. The reaction conditions often require refluxing the mixture for several hours to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-phenyl-2,3-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4,5-diones, while substitution reactions can produce a variety of substituted imidazoles .

Scientific Research Applications

2,2-Dimethyl-5-phenyl-2,3-dihydro-4H-imidazol-4-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-dimethyl-5-phenyl-2,3-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Effects on Electronic and Physical Properties

Table 1: Key Structural Features and Molecular Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Notable Functional Groups
2,2-Dimethyl-5-phenyl-2,3-dihydro-4H-imidazol-4-one 2,2-dimethyl; 5-phenyl C₁₁H₁₂N₂O ~192.23 (estimated) Imidazolone, phenyl
5-(4-Fluorophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazol-4-one 2,2-dimethyl; 5-(4-fluorophenyl) C₁₁H₁₁FN₂O 206.22 Fluorophenyl, imidazolone
2-Ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole 2-ethylthio; 5-formyl; 4-fluorobenzyl C₁₄H₁₄FN₃OS 307.35 Thioether, formyl, fluorobenzyl
5-Ethyl-1-(4-methylphenyl)-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one 5-ethyl; 4-sulfonylethyl; 4-methylphenyl C₂₀H₂₂N₂O₃S 370.47 Sulfonyl, ethyl, methylphenyl
  • The formyl group in ’s compound enhances electrophilicity, enabling nucleophilic additions absent in the target compound . Sulfonyl groups () confer high polarity and hydrogen-bonding capacity, contrasting with the lipophilic methyl groups of the target compound .
  • Molecular Size and Lipophilicity: The target compound’s estimated molecular weight (~192.23 g/mol) is lower than fluorophenyl (206.22 g/mol) and sulfonyl derivatives (370.47 g/mol), suggesting better membrane permeability .

Biological Activity

2,2-Dimethyl-5-phenyl-2,3-dihydro-4H-imidazol-4-one (CAS Number: 91350-15-1) is an imidazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial and anticancer effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, in vitro and in vivo studies, and its potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C11H12N2O
  • Molecular Weight : 188.23 g/mol
  • SMILES Notation : O=C1N(C(C1=CC=C(C=C2)C=C2)C)C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The imidazole ring can participate in hydrogen bonding and π-stacking interactions, which are crucial for binding to enzymes and receptors.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and cyclooxygenase (COX), which are involved in neurodegenerative diseases and inflammation, respectively.
  • Antimicrobial Activity : It exhibits significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate potent antibacterial properties.
  • Anticancer Properties : Studies have demonstrated that the compound can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell growth and survival.

Antimicrobial Activity

Recent studies have reported the antimicrobial efficacy of this compound against several pathogens. The following table summarizes the MIC values against selected bacteria:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus3.90
MRSA1.00
Escherichia coli8.00
Mycobacterium tuberculosis5.00

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of the compound on various cancer cell lines. The following table presents findings on cell viability percentages:

Cell LineIC50 (µM)Viability (%) at 24h
A549 (Lung Cancer)1545
HeLa (Cervical Cancer)1040
MCF7 (Breast Cancer)2050

These data indicate that the compound significantly reduces cell viability in a dose-dependent manner.

Case Studies

  • Case Study on Neurodegenerative Diseases : A study investigated the effect of the compound on AChE inhibition in vitro. Results indicated a significant reduction in enzyme activity, suggesting potential use in treating Alzheimer's disease.
  • Case Study on Inflammation : In a model of induced inflammation, administration of the compound resulted in reduced edema and inflammatory markers, demonstrating its anti-inflammatory properties.

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